molecular formula C10H15NO B1265884 Ethanol, 2-(phenethylamino)- CAS No. 2842-37-7

Ethanol, 2-(phenethylamino)-

Cat. No. B1265884
CAS RN: 2842-37-7
M. Wt: 165.23 g/mol
InChI Key: WPOHVHKEDGUEPZ-UHFFFAOYSA-N
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Description

Ethanol, 2-(phenethylamino)-, is a chemical compound with a variety of uses in both scientific research and industrial applications. It is a colorless liquid with a sweet, fruity odor and is highly soluble in water. In scientific research, ethanol is used as a solvent, a reagent, and a catalyst. In industry, it is used in the production of a variety of products, including pharmaceuticals, cosmetics, and fragrances.

Scientific Research Applications

Kinetics and Reaction Mechanisms

  • The conversion of 2,6-bis-(phenethylamino)-2,5-heptadiene-4-one into N-phenethyl-lutidone in ethanol involves an aminolysis reaction. This reaction follows a two-step pathway with a gem-diamine as an intermediate (Goto, Kono, & Iguchi, 1967).

Electrogenerated Chemiluminescence Studies

  • 2-(Dibutylamino)ethanol shows promise as a coreactant for Ru(phen)(3)(2+) electrochemiluminescence, offering potential for sensitive detection and enhanced emission intensity (Parveen et al., 2013).

Photodynamic Therapy for Cancer

  • Novel zinc phthalocyanines with 2-[3-(dimethylamino)phenoxy]ethanol substituents show potential in photodynamic therapy for cancer treatment, owing to their excellent solubility and photophysical properties (Çakır et al., 2013).

Molecular Dynamics and Simulation Studies

  • In molecular dynamics simulations, 2-(dimethylamino)ethanol forms intramolecular hydrogen bonds, exhibiting preferences for forming low-dimensional structures like linear and bifurcated chains. This could be critical for understanding its bulk and interfacial properties (Bringas et al., 2015).

Detection of Alcohol Vapors

  • The Ruddlesden–Popper perovskite phenethylammonium copper chloride is effective in detecting alcohol vapors, such as 1-propanol, which is a potential marker for lung cancer screening. Its conductance changes upon exposure to alcohol vapors make it a promising sensor material (Groeneveld & Loi, 2020).

Biosensor Applications

  • Carboxylated graphene with alcohol oxidase modified electrodes provide a sensitive and rapid detection method for ethanol, showcasing the potential for developing efficient biosensors (Kumar et al., 2020).

Biofuel Cell Enhancement

  • Using a novel bioanode comprising enzymes and nanocomposites, researchers have demonstrated an enhancement in biofuel cell output when using ethanol as a fuel, pointing towards advancements in biofuel cell technology (Gouranlou & Ghourchian, 2016).

Mechanism of Action

Target of Action

Ethanol, 2-(phenethylamino)-, is a compound that primarily targets the central nervous system . It interacts with several receptors, including GABA, glycine, and NMDA receptors . The phenethylamine component of the compound is known to interact with the trace amine-associated receptor 1 (TAAR1) and inhibits vesicular monoamine transporter 2 (VMAT2) in monoamine neurons .

Mode of Action

The compound’s interaction with its targets results in several changes. Ethanol alters the membranes of the brain’s neurons, as well as their ion channels, enzymes, and receptors . It also modulates the effects of GABA, glycine, and NMDA receptors . Phenethylamine, being similar to amphetamine in its action at their common biomolecular targets, releases norepinephrine and dopamine .

Biochemical Pathways

The compound affects several biochemical pathways. Ethanol is metabolized by the hepatic enzyme alcohol dehydrogenase . Phenethylamine is produced from the amino acid L-phenylalanine by the enzyme aromatic L-amino acid decarboxylase via enzymatic decarboxylation . In summer, an alternative biosynthetic pathway for 2-phenylethanol involves three enzymes: rose aromatic amino acid aminotransferase (AAAT), rose phenylpyruvate decarboxylase (PPDC), and rose PAR .

Pharmacokinetics

The pharmacokinetics of Ethanol, 2-(phenethylamino)-, involves absorption, distribution, metabolism, and excretion (ADME). Ethanol is rapidly absorbed from the gastrointestinal tract and distributed throughout the body . The pharmacokinetics of phenylethanolamine, after intravenous administration to dogs, followed the “two-compartment model”, with T 1/2 (α) ≃ 6.8 mins and T 1/2 (β) ≃ 34.2 mins; the “plasma half-life” of phenylethanolamine was therefore about 30 minutes .

Result of Action

The molecular and cellular effects of the compound’s action are diverse. Ethanol primarily affects the central nervous system, acting as a depressant and causing sedation, relaxation, and decreased anxiety . The sedative effects of ethanol are mediated through binding to GABA receptors and glycine receptors .

Action Environment

The action, efficacy, and stability of Ethanol, 2-(phenethylamino)- can be influenced by various environmental factors. For instance, the presence of other substances in the body can affect the compound’s absorption and metabolism . Additionally, the compound’s action can be affected by the physiological state of the individual, such as their hydration status, liver function, and genetic factors .

Biochemical Analysis

Biochemical Properties

Ethanol, 2-(phenethylamino)- plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme alcohol dehydrogenase, which catalyzes the oxidation of ethanol to acetaldehyde. This interaction is crucial for the metabolism of ethanol, 2-(phenethylamino)- in the liver. Additionally, it interacts with cytochrome P450 enzymes, particularly CYP2E1, which further oxidizes ethanol to acetaldehyde. These interactions highlight the compound’s role in metabolic processes and its potential impact on cellular functions .

Cellular Effects

Ethanol, 2-(phenethylamino)- has various effects on different types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to increase membrane fluidity and change membrane protein composition, which can affect cell signaling and function . Additionally, ethanol, 2-(phenethylamino)- can induce oxidative stress, leading to the production of reactive oxygen species that can damage cellular components such as lipids, proteins, and DNA .

Molecular Mechanism

The molecular mechanism of ethanol, 2-(phenethylamino)- involves several key interactions at the molecular level. It binds to and inhibits the activity of certain enzymes, such as alcohol dehydrogenase and cytochrome P450 enzymes. This inhibition can lead to the accumulation of acetaldehyde, a toxic metabolite that can cause cellular damage. Furthermore, ethanol, 2-(phenethylamino)- can modulate gene expression by affecting transcription factors and signaling pathways involved in cellular stress responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethanol, 2-(phenethylamino)- can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that ethanol, 2-(phenethylamino)- is relatively stable under controlled conditions, but its effects on cellular function can vary depending on the duration of exposure. Long-term exposure to ethanol, 2-(phenethylamino)- can lead to chronic oxidative stress and persistent changes in gene expression, which may result in long-term cellular dysfunction .

Dosage Effects in Animal Models

The effects of ethanol, 2-(phenethylamino)- vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant toxic effects. For example, high doses of ethanol, 2-(phenethylamino)- have been shown to cause pancreatitis in animal models by increasing pancreatic vascular resistance and inducing cellular swelling . These findings highlight the importance of dosage in determining the compound’s effects on biological systems.

Metabolic Pathways

Ethanol, 2-(phenethylamino)- is involved in several metabolic pathways. The primary pathway involves its oxidation by alcohol dehydrogenase to acetaldehyde, which is then further oxidized by aldehyde dehydrogenase to acetate. Additionally, the compound can be metabolized by the microsomal ethanol oxidizing system, which involves cytochrome P450 enzymes such as CYP2E1. These metabolic pathways are crucial for the detoxification and elimination of ethanol, 2-(phenethylamino)- from the body .

Transport and Distribution

The transport and distribution of ethanol, 2-(phenethylamino)- within cells and tissues are mediated by various transporters and binding proteins. The compound is highly soluble in both aqueous and lipid environments, allowing it to diffuse freely across cell membranes. It can also interact with specific transporters that facilitate its uptake and distribution within cells. The localization and accumulation of ethanol, 2-(phenethylamino)- in different tissues can influence its biological effects and toxicity .

Subcellular Localization

Ethanol, 2-(phenethylamino)- is localized in various subcellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. Its subcellular localization can affect its activity and function. For instance, the accumulation of ethanol, 2-(phenethylamino)- in mitochondria can disrupt mitochondrial function and energy metabolism, leading to cellular stress and damage. Additionally, the compound’s localization in the endoplasmic reticulum can affect protein folding and processing, further contributing to cellular dysfunction .

properties

IUPAC Name

2-(2-phenylethylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c12-9-8-11-7-6-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPOHVHKEDGUEPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40182632
Record name Ethanol, 2-(phenethylamino)-
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Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2842-37-7
Record name 2-[(2-Phenylethyl)amino]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2842-37-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name N-Phenethylethanolamine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Phenethylethanolamine
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Record name Ethanol, 2-(phenethylamino)-
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Record name 2-[(2-phenylethyl)amino]ethan-1-ol
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Record name N-PHENETHYLETHANOLAMINE
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Synthesis routes and methods I

Procedure details

A mixture of ethanolamine (10 g, 0.162 mol) and 1-phenylethyl bromide (5 g, 0.027 mol) was stirred at 120° C. for 3 h. The reaction mixture was partitioned between water and dichloromethane. Organic layer was washed with water and brine, dried over sodium sulfate and concentrated. The residue was purified by column chromatography over silica gel using 3% methanol in dichloromethane to afford (2.5 g) of desired product as a solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 2-bromoethyl benzene (2.0 g, 10.8 mmol) and ethanolamine (3.96 g, 64.8 mmol) in ethanol (11 mL) was heated at 75° C. for 16.5 hours at which time LC/MS showed the reaction was complete. The reaction mixture was then concentrated to remove ethanol and the resulting residue was diluted with DCM (100 mL). The organic layer was partitioned with water (100 mL) and the aqueous layer was extracted with DCM (50 mL). The combined organic layers were washed with water (2×5 mL), dried over sodium sulfate, filtered, and concentrated to give the title intermediate as a light yellowish oil (1.5 g). (m/z): [M+H]+ calcd for C10H15NO, 166.13; found, 166.2) 1H NMR (d6-DMSO, 300 MHz) δ (ppm): 7.13-7.29 (m, 5H), 4.4 (br, 1H), 3.42 (t, J=5.7 Hz, 2H), 2.61-2.76 (m, 4H), 2.55-2.59 (t, J=5.7 Hz, 2H), 1.55 (br, 1H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.96 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
solvent
Reaction Step One

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